

Application Notes and Protocols: Utilizing Leuprorelin Acetate in Prostate Cancer Xenograft Studies

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Compound of Interest		
Compound Name:	Leuprorelin acetate	
Cat. No.:	B7887651	Get Quote

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Introduction

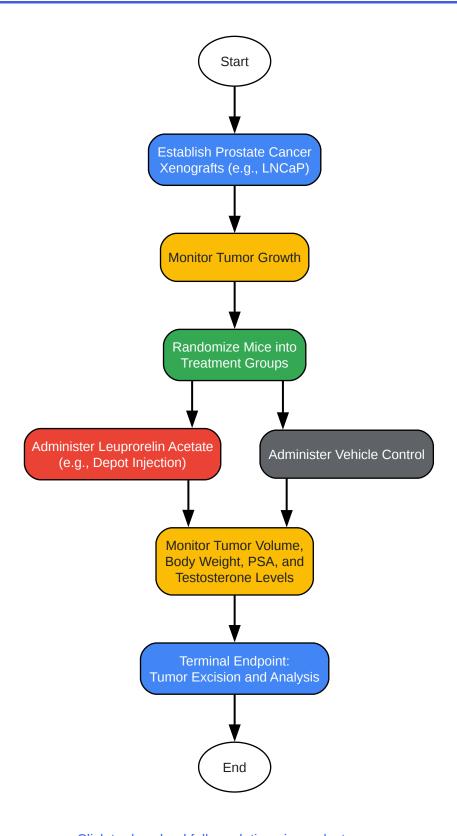
Leuprorelin acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone of androgen deprivation therapy (ADT) for prostate cancer.[1] In the context of preclinical research, particularly in prostate cancer xenograft models, **leuprorelin acetate** serves as a critical tool for investigating hormone-dependent tumor growth, mechanisms of castration resistance, and the efficacy of novel therapeutic combinations. These application notes provide detailed protocols and data for the use of **leuprorelin acetate** in such studies.

Mechanism of Action

Leuprorelin acetate functions as a potent LHRH (luteinizing hormone-releasing hormone) agonist.[1] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone levels. However, continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors. This sustained action suppresses gonadotropin release, thereby reducing testosterone production to castrate levels, which is the therapeutic goal in androgen-sensitive prostate cancer.[1]

Signaling Pathway of Leuprorelin Acetate





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References

- 1. Leuprorelin depot injection: patient considerations in the management of prostatic cancer -PMC [pmc.ncbi.nlm.nih.gov]
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